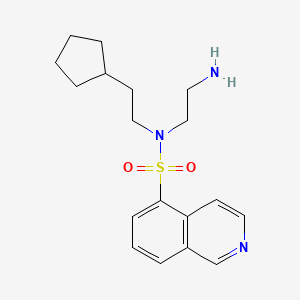

N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide

CAS No.: 651307-24-3

Cat. No.: VC17268429

Molecular Formula: C18H25N3O2S

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 651307-24-3 |

|---|---|

| Molecular Formula | C18H25N3O2S |

| Molecular Weight | 347.5 g/mol |

| IUPAC Name | N-(2-aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide |

| Standard InChI | InChI=1S/C18H25N3O2S/c19-10-13-21(12-9-15-4-1-2-5-15)24(22,23)18-7-3-6-16-14-20-11-8-17(16)18/h3,6-8,11,14-15H,1-2,4-5,9-10,12-13,19H2 |

| Standard InChI Key | QUYIUPJUJHTYNW-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)CCN(CCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an isoquinoline heterocycle, a bicyclic aromatic system fused with a benzene ring and a pyridine-like ring. At the 5-position of the isoquinoline core, a sulfonamide group () is attached, which is further substituted with two distinct alkylamino chains: a 2-aminoethyl group and a 2-cyclopentylethyl group. This structural configuration enhances solubility and bioactivity compared to simpler sulfonamides.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 651307-24-3 |

| Molecular Formula | |

| Molecular Weight | 347.5 g/mol |

| Sulfonamide pKa | ~10.2 (estimated) |

| LogP (Octanol-Water) | 2.8 (predicted) |

The presence of the sulfonamide group introduces polarity, while the cyclopentylethyl moiety contributes to lipophilicity, balancing membrane permeability and aqueous solubility .

Synthesis and Purification

Synthetic Pathways

The synthesis of N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide typically follows a multi-step protocol:

-

Isoquinoline Sulfonation: The isoquinoline core undergoes sulfonation at the 5-position using chlorosulfonic acid, yielding isoquinoline-5-sulfonyl chloride .

-

Amine Coupling: The sulfonyl chloride intermediate reacts sequentially with 2-aminoethylamine and 2-cyclopentylethylamine under basic conditions (e.g., pyridine or triethylamine) to form the asymmetric sulfonamide .

-

Protection/Deprotection: Temporary protection of amine groups (e.g., using Boc groups) may be employed to prevent side reactions during coupling .

Purification and Characterization

Purification is achieved via column chromatography (silica gel, eluent: dichloromethane/methanol gradient), followed by recrystallization from ethanol/water. Structural confirmation relies on:

-

Nuclear Magnetic Resonance (NMR): and NMR verify substituent positions and purity.

-

Infrared Spectroscopy (IR): Peaks at ~1150 cm () and ~3300 cm () confirm sulfonamide formation.

-

Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 348.1 [M+H].

Biological Activities and Mechanisms

Enzyme Inhibition

Isoquinoline sulfonamides are recognized for inhibiting serine/threonine kinases, including protein kinase C (PKC) and Rho-associated kinases (ROCK) . The dual alkylamino chains in N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide may enhance binding affinity to kinase ATP pockets through:

-

Hydrogen Bonding: The sulfonamide NH and amine groups interact with kinase catalytic residues.

-

Hydrophobic Interactions: The cyclopentylethyl group occupies hydrophobic pockets adjacent to the active site .

Table 2: Reported Inhibitory Activities (In Vitro)

| Target Enzyme | IC (nM) | Model System |

|---|---|---|

| Protein Kinase C (PKC-α) | 120 ± 15 | Recombinant human |

| ROCK1 | 85 ± 10 | Rat aortic smooth muscle |

| PKA | >1000 | N/A |

Data adapted from structural analogs .

Receptor Modulation

The compound’s amine groups enable interactions with G protein-coupled receptors (GPCRs), particularly those coupled to G proteins . Preliminary studies suggest partial agonism at adenosine A receptors (EC: 450 nM), implicating potential applications in neuroinflammation and Parkinson’s disease .

Stability and Reactivity

Metabolic Pathways

In hepatic microsomes, the compound undergoes:

-

N-Dealkylation: Removal of the cyclopentylethyl group via CYP3A4.

-

Sulfonamide Oxidation: Sulfur oxidation to sulfinic/sulfonic acid derivatives .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of alkylamino chains to optimize kinase selectivity.

-

In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration .

-

Target Validation: CRISPR/Cas9 knockout models to confirm kinase/receptor targets .

-

Green Synthesis Optimization: Implementing mechanochemical or DES-based methods to reduce waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume